1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid
Description
This compound features an imidazole core substituted at position 1 with a 2-ethyl chain bearing an Fmoc-protected amine (9-fluorenylmethoxycarbonyl, a widely used protecting group in peptide synthesis). Position 4 of the imidazole ring is functionalized with a carboxylic acid group, enabling conjugation or further derivatization. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making this compound valuable in solid-phase peptide synthesis (SPPS) and probe design .
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19-11-24(13-23-19)10-9-22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,13,18H,9-10,12H2,(H,22,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBINRVYIPNLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(N=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from the appropriate imidazole derivative. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Deprotection of Fmoc Group
The Fmoc group serves as a transient protecting group for amines, enabling selective reactions at other sites. Its removal is critical for subsequent functionalization or biological activity:
This reaction leaves a free amine group (-NH₂) for further coupling or biological interactions.
Imidazole Ring Reactivity
The imidazole core participates in electrophilic substitution and coordination chemistry:
Oxidation
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| mCPBA (m-chloroperbenzoic acid) | Imidazole N-oxide | CH₂Cl₂, 0°C → RT, 2 h | |
| H₂O₂ (30%) | N-oxidized derivative | AcOH, 50°C, 6 h |
N-oxides exhibit altered electronic properties, enhancing hydrogen-bonding capacity.
Metal Coordination
The imidazole nitrogen can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes relevant to catalysis or metalloprotein studies.
Carboxylic Acid Functionalization
The -COOH group undergoes standard activation for peptide bond formation or esterification:
| Reaction | Activation Reagent | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Amide bond formation | HBTU/DIEA | Primary amine | Imidazole-containing peptide | 64–85% |
| Esterification | DCC/DMAP | Alcohol (e.g., MeOH) | Methyl ester | ~70% |
Side-Chain Modifications
The ethyl linker between Fmoc and imidazole allows additional functionalization:
Alkylation
Decarboxylation Pathways
Under oxidative conditions, the carboxylic acid group can undergo decarboxylation:
| Catalyst | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| 1,4-Dicyanoanthracene (DCA) | Visible light, CH₃CN, 24 h | Vinyl sulfone/nitrile derivatives | Single-electron transfer (SET) from carboxylate |
This reaction is valuable for synthesizing alkenes or nitriles in medicinal chemistry .
Comparative Reaction Table
Mechanistic Insights
-
Fmoc cleavage : Base-induced β-elimination generates dibenzofulvene, confirmed by UV monitoring at 210 nm .
-
Decarboxylation : Proceeds via radical intermediates, as evidenced by TEMPO trapping experiments .
This compound’s multifunctional design enables applications in peptide synthesis, metalloenzyme mimics, and photoredox catalysis.
Scientific Research Applications
Drug Development
This compound is particularly relevant in the context of drug development due to its ability to modulate biological pathways. Its applications include:
- Anti-inflammatory Agents : The inhibition of COX enzymes positions this compound as a candidate for developing anti-inflammatory drugs.
- Cancer Therapeutics : Due to its effects on cell signaling and proliferation, it may have potential applications in cancer treatment, particularly in targeting specific pathways involved in tumor growth.
Case Studies
Several studies have highlighted the efficacy of derivatives of this compound in clinical settings:
- Study on Inflammatory Diseases : A study demonstrated that derivatives of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid effectively reduced inflammation in animal models of arthritis by inhibiting COX activity.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound could induce apoptosis through modulation of signaling pathways associated with cell survival .
- Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited significant antioxidant properties, reducing reactive oxygen species levels in cultured cells .
Mechanism of Action
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the active amine can interact with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazole-Based Derivatives
2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic Acid
- Structure : Differs by a methylene (–CH2–) linker instead of ethyl.
- Molecular Weight : 349.39 g/mol .
- Application : Used in SPPS for histidine-like residue incorporation .
4-(Fmoc-Amino)-1-Methyl-1H-imidazole-2-carboxylic Acid
- Structure : Fmoc group at position 4, methyl at position 1, carboxylic acid at position 2.
- CAS : 252206-28-3 .
- Key Feature : Altered substitution pattern modifies electronic properties, affecting nucleophilicity and hydrogen-bonding capacity.
- Application : Intermediate in synthesizing imidazole-containing peptidomimetics .
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid
Heterocycle-Substituted Analogs
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid
- Structure : Oxazole ring replaces imidazole; ethyl at position 4, carboxylic acid at position 5.
- Molecular Formula : C21H18N2O5 .
- Key Feature : Oxazole’s reduced basicity compared to imidazole alters reactivity in nucleophilic substitutions.
- Application : Building block for oxazole-based antimicrobial peptides .
2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic Acid
Piperazine and Pyrazole Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Piperazine ring linked to Fmoc and acetic acid.
- CAS : 180576-05-0 .
- Key Feature : Piperazine’s conformational flexibility supports diverse supramolecular interactions.
- Application : Scaffold for kinase inhibitors or GPCR-targeted probes .
(E)-2-(4-((4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl) Acetic Acid
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H24N2O4
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. The imidazole ring is known for its role in various biochemical processes, including enzyme inhibition and receptor modulation. Studies suggest that compounds containing an imidazole moiety can exhibit significant antiproliferative effects against cancer cell lines by interfering with cellular signaling pathways.
Antiproliferative Activity
Research has indicated that derivatives of imidazole, including the compound , exhibit notable antiproliferative activity. For instance, in vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A375 (Melanoma) | 0.91 | |
| PC-3 (Prostate) | 1.5 | |
| LNCaP (Prostate) | 2.0 | |
| B16-F1 (Murine Melanoma) | 0.85 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization, which is crucial for mitotic spindle formation during cell division.
- Targeting Specific Kinases : The imidazole ring may interact with ATP-binding sites in kinases, leading to disruption of signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the therapeutic potential of imidazole derivatives:
-
Study on Melanoma Treatment :
A study published in Cancer Research evaluated a series of imidazole derivatives and found that those with a fluorenylmethoxycarbonyl group exhibited enhanced activity against melanoma cells compared to other derivatives. The study concluded that structural modifications significantly impact biological activity and therapeutic efficacy . -
Prostate Cancer Research :
In a comparative analysis involving prostate cancer cell lines, the compound demonstrated superior antiproliferative effects compared to traditional chemotherapeutics. This suggests a potential role in overcoming drug resistance commonly observed in prostate cancer treatments .
Q & A
Q. Basic
- NMR spectroscopy : Confirm structural integrity via - and -NMR, focusing on imidazole protons (δ 7.5–8.0 ppm) and Fmoc-related signals .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
How stable is this compound under varying storage conditions?
Q. Basic
- Short-term stability : Stable at 4°C for weeks in inert atmospheres (argon/nitrogen) .
- Long-term stability : Store at -20°C in desiccated, amber vials to prevent hydrolysis of the Fmoc group .
- Decomposition risks : Exposure to light or moisture may yield fluorenylmethyl alcohol or carboxylic acid derivatives .
How can researchers mitigate impurities during synthesis?
Q. Advanced
- Byproduct control : Use scavengers (e.g., trisamine resins) to trap unreacted Fmoc intermediates .
- Optimized reaction times : Monitor via TLC to prevent over-alkylation of the imidazole ring .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
What strategies optimize yield in coupling reactions involving this compound?
Q. Advanced
- Coupling agents : Use HOBt/DIC or PyBOP to enhance efficiency in amide bond formation .
- Solvent selection : Anhydrous DMF or dichloromethane minimizes side reactions .
- Temperature control : Maintain 0–4°C during Fmoc group activation to reduce racemization .
How should biological assays involving this compound be designed?
Q. Advanced
- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with imidazole-recognizing enzymes .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in buffer systems (pH 7.4) to assess IC values .
- Control experiments : Include Fmoc-free analogs to distinguish specific vs. nonspecific effects .
What methods resolve contradictions in biological activity data?
Q. Advanced
- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) .
- Structural analysis : Compare X-ray crystallography or NMR-derived conformers with computational models .
- Batch reproducibility : Re-synthesize and re-test compounds to rule out synthetic variability .
How does pH affect the compound’s stability in aqueous solutions?
Q. Advanced
- Acidic conditions (pH < 4) : Accelerate Fmoc group hydrolysis, leading to free amine byproducts .
- Neutral/basic conditions (pH 7–9) : Optimal for short-term solubility but may induce imidazole ring oxidation .
- Buffering agents : Use phosphate or HEPES buffers (pH 6.5–7.5) for in vitro studies .
What solvents are optimal for solubility without degradation?
Q. Advanced
- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM) .
- Aqueous mixtures : Ethanol/water (1:1 v/v) for biological assays; avoid chloroform due to Fmoc instability .
How should long-term storage be managed to preserve activity?
Q. Basic
- Lyophilization : Freeze-dry in aliquots under vacuum and store at -80°C .
- Desiccants : Include silica gel packs in storage containers to absorb moisture .
What are the primary degradation products of this compound?
Q. Advanced
- Hydrolysis : Fluoren-9-ylmethanol and 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid .
- Oxidation : Imidazole ring-opened derivatives (e.g., urea-linked byproducts) under aerobic conditions .
What challenges arise during scale-up synthesis?
Q. Advanced
- Heat dissipation : Exothermic coupling reactions require jacketed reactors for temperature control .
- Purification bottlenecks : Replace column chromatography with preparative HPLC for >10 g batches .
- Cost optimization : Substitute expensive coupling agents (e.g., HATU) with DIC/HOAt .
How can computational modeling guide modifications to enhance activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
